Palmitoylputrescine
Description
Palmitoylputrescine is a naturally occurring antibiotic compound first identified through heterologous expression of environmental DNA (eDNA) extracted from bromeliad tank water in Costa Rica . Structurally, it consists of a 16-carbon palmitoyl group linked to putrescine (a tetraamine, 1,4-diaminobutane) via an amide bond . Its biosynthesis is mediated by the enzyme this compound synthase, encoded by genes cloned from microbial communities in bromeliad ecosystems .
Functionally, this compound exhibits antibiotic activity against Gram-positive bacteria, including Bacillus subtilis . While its ecological role in bromeliad-associated bacteria remains unclear, analogous molecules are implicated in receptor activation in animal tissues and plant defense signaling . Its discovery underscores the utility of metagenomic approaches for mining bioactive natural products from unculturable environmental microbes .
Properties
Molecular Formula |
C20H42N2O |
|---|---|
Molecular Weight |
326.6 g/mol |
IUPAC Name |
N-(4-aminobutyl)hexadecanamide |
InChI |
InChI=1S/C20H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-19-16-15-18-21/h2-19,21H2,1H3,(H,22,23) |
InChI Key |
VWGZHNDNCJLJRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCN |
Synonyms |
palmitoylputrescine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Palmitoylputrescine belongs to a broader class of N-acylated polyamines and fatty acid derivatives , which share structural or functional similarities. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Structural Similarities and Differences
- N-Acylated Polyamines : this compound and N-palmitoyl-L-arginine both feature a palmitoyl chain but differ in their amine moieties. The former uses putrescine, while the latter incorporates L-arginine, altering solubility and target specificity .
- Fatty Acid-Amino Acid Conjugates: Long-chain N-acyl amino acids (e.g., N-icosanoyl-glycine) share the amide linkage but vary in acyl chain length and amino acid residues, influencing their roles as biosurfactants or antimicrobials .
- Indole Derivatives : Turbomycin A/B, though structurally distinct (indole cores), are functionally analogous as antibiotics derived from eDNA .
Functional Overlap and Divergence
- Antibiotic Activity : this compound and turbomycins inhibit Gram-positive bacteria, but turbomycins exhibit broader activity against Staphylococcus aureus and Enterococcus faecalis .
- Multifunctional Roles: Unlike this compound, linoleic acid amide and N-palmitoyl-L-arginine display anti-inflammatory and signaling properties, suggesting evolutionary adaptation to niche ecological roles .
- Biotechnological Potential: Long-chain N-acyl amino acids are engineered for industrial applications (e.g., biosurfactants), whereas this compound remains primarily studied for its antibiotic function .
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